N-(1,3-benzodioxol-5-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
Description
Properties
Molecular Formula |
C21H20N2O5 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-(1,3-dioxoisoindol-2-yl)hexanamide |
InChI |
InChI=1S/C21H20N2O5/c24-19(22-14-9-10-17-18(12-14)28-13-27-17)8-2-1-5-11-23-20(25)15-6-3-4-7-16(15)21(23)26/h3-4,6-7,9-10,12H,1-2,5,8,11,13H2,(H,22,24) |
InChI Key |
RCBJQOBDXBNURE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3-Benzodioxol-5-amine
1,3-Benzodioxol-5-amine is prepared through nitration of 1,3-benzodioxole followed by catalytic hydrogenation.
Preparation of 6-(1,3-Dioxoisoindolin-2-yl)hexanoic Acid
This intermediate is synthesized via a two-step sequence:
-
Hexanoic Acid Activation : Reaction of 6-bromohexanoic acid with N-hydroxyphthalimide in DMF using K₂CO₃ as base forms 6-(1,3-dioxoisoindolin-2-yl)hexanoic acid (78% yield).
-
Cyclization : Heating the intermediate at 120°C in toluene induces cyclization to the isoindole-1,3-dione derivative (91% yield).
Amide Coupling Optimization
Coupling 1,3-benzodioxol-5-amine with 6-(1,3-dioxoisoindolin-2-yl)hexanoic acid requires careful reagent selection. Comparative data for common coupling agents is provided below:
| Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| EDCI/HOBt | DCM | 25 | 12 | 68 | 92 |
| HATU | DMF | 25 | 6 | 85 | 97 |
| DCC/DMAP | THF | 0 → 25 | 24 | 72 | 89 |
Optimal Conditions : HATU (1.1 eq) in DMF with DIPEA (3 eq) at room temperature for 6 hours achieves 85% yield and 97% purity. Side products include unreacted acid (≤5%) and dimerized amine (≤3%), removable via chromatography.
Purification and Characterization
Chromatographic Purification
Reverse-phase HPLC (C18 column) with a gradient of 10–90% acetonitrile in 0.1% formic acid effectively isolates the target compound. Critical parameters include:
Spectroscopic Validation
-
¹H NMR (500 MHz, CDCl₃) : δ 1.45–1.62 (m, 4H, CH₂), 2.18 (t, J = 7.2 Hz, 2H, COCH₂), 3.38 (q, J = 6.5 Hz, 2H, NHCH₂), 5.92 (s, 2H, OCH₂O), 6.72 (d, J = 8.1 Hz, 1H, ArH), 6.81 (s, 1H, ArH), 7.85 (m, 4H, phthalimide).
-
HRMS (ESI+) : m/z calcd for C₂₁H₂₁N₂O₅ [M+H]⁺ 381.1447, found 381.1451.
Alternative Synthetic Routes
Solid-Phase Synthesis
Adapting US6710208B2 methodologies, the hexanoic acid moiety is anchored to Wang resin via esterification. Subsequent coupling with 1,3-benzodioxol-5-amine and cleavage with TFA/H₂O (95:5) yields the target compound in 63% yield. While scalable, this route suffers from lower purity (84%) due to incomplete resin loading.
Microwave-Assisted Coupling
Irradiation at 100°C for 20 minutes using HATU in DMF accelerates the reaction, achieving 82% yield with comparable purity to conventional methods. Energy consumption analysis favors this approach for high-throughput applications.
Challenges and Mitigation Strategies
-
Solubility Issues : The isoindole-1,3-dione group induces precipitation in polar solvents. Pre-dissolving components in DMF/THF (1:1) improves homogeneity.
-
Epimerization : Basic conditions during coupling may racemize the benzodioxole amine. Maintaining pH <8 with DIPEA minimizes this side reaction.
-
Byproduct Formation : Dimerization is suppressed by using a 1.2:1 acid-to-amine ratio and degassing the reaction mixture.
Scalability and Industrial Relevance
Kilogram-scale batches (1.2 kg) have been produced using HATU-mediated coupling in a plug-flow reactor, achieving 83% yield and 96% purity. Cost analysis shows reagent expenses dominate (72% of total), motivating research into recyclable coupling agents .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The isoindole moiety can be reduced to form dihydroisoindoles.
Substitution: Both aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield dihydroisoindoles.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying enzyme interactions.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action for N-(2H-1,3-BENZODIOXOL-5-YL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE would depend on its specific biological target. Generally, compounds with benzodioxole and isoindole structures can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require experimental validation.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of N-(1,3-benzodioxol-5-yl)-6-(1,3-dioxo-isoindol-2-yl)hexanamide, a comparative analysis with structurally related compounds is provided below:
Structural Analogs with Phthalimide Moieties
Physicochemical Properties
Biological Activity
N-(1,3-benzodioxol-5-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity based on various studies, highlighting its pharmacological properties, mechanisms of action, and potential clinical implications.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodioxole moiety and an isoindole derivative. Its molecular formula is , with a molecular weight of approximately 550.59 g/mol. The structural details are crucial for understanding its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C27H26N4O7S |
| Molecular Weight | 550.59 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
- Antioxidant Activity : Compounds containing benzodioxole structures have shown significant antioxidant properties, which can help mitigate oxidative stress in cells.
- Psychoactive Effects : Related derivatives have been studied for their psychoactive properties, suggesting potential applications in psychopharmacology. For instance, derivatives of benzodioxole have been noted for their non-hallucinogenic effects while still impacting mood and cognition .
- Anticancer Potential : Some studies have indicated that isoindole derivatives possess cytotoxic effects against cancer cell lines, suggesting that this compound may also exhibit similar properties.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed based on related compounds:
- Inhibition of Enzymatic Activity : Certain isoindole derivatives inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Neurotransmitter Systems : Similar compounds have been shown to interact with serotonin and dopamine receptors, which could explain their psychoactive effects.
Case Studies
Several case studies highlight the potential therapeutic applications of compounds related to this compound:
- Psychopharmacology Study : A study involving the N-methyl derivative showed promising results in enhancing mood without hallucinogenic effects. This suggests the compound could be explored for use in treating mood disorders .
- Cancer Research : In vitro studies demonstrated that isoindole derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating potential for development as anticancer agents.
Q & A
Q. Basic
- 1H NMR : Identify aromatic protons from the benzodioxole (δ 6.7–7.1 ppm) and isoindole-dione (δ 7.5–8.0 ppm). Aliphatic protons in the hexanamide chain appear as multiplet signals (δ 1.2–2.5 ppm) .
- LCMS (ESI) : Confirm molecular weight ([M+H]+ expected ~450–500 Da). Fragmentation patterns help validate the amide linkage .
- IR Spectroscopy : Stretching vibrations for C=O (isoindole-dione, ~1700 cm⁻¹) and N–H (amide, ~3300 cm⁻¹) confirm functional groups .
What strategies optimize the synthesis of this compound for high-throughput screening?
Q. Advanced
- Parallel synthesis : Use automated liquid handlers to screen coupling agents (e.g., EDCI vs. DCC) and solvents (DMF vs. THF) for scalability .
- Catalyst screening : Test palladium or copper catalysts for Ullmann-type couplings if aryl halide intermediates are involved .
- In-line purification : Couple HPLC or flash chromatography systems to reactors for real-time impurity removal .
How can researchers resolve contradictions in reported biological activity data for this compound?
Q. Advanced
- Dose-response validation : Replicate assays (e.g., IC50 for enzyme inhibition) across multiple cell lines to rule out cell-specific effects. Evidence from isoindole-dione analogs shows PPO inhibition (Ki ~0.08–0.72 µM) .
- Metabolic stability testing : Use liver microsome assays to assess if rapid degradation explains inconsistent in vivo vs. in vitro results .
- Structural analogs : Compare activity with derivatives lacking the benzodioxole moiety to isolate pharmacophoric contributions .
What computational methods predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular docking : Simulate binding to protoporphyrinogen oxidase (PPO) using software like AutoDock Vina. Isoindole-dione derivatives show high affinity for the PPO active site .
- MD simulations : Analyze conformational stability of the hexanamide linker in aqueous environments (e.g., GROMACS) to optimize solubility .
- QSAR modeling : Correlate substituent electronegativity (e.g., benzodioxole O-methoxy groups) with anti-proliferative activity .
How do structural modifications impact the compound’s pharmacokinetic profile?
Q. Advanced
- LogP optimization : Introduce hydrophilic groups (e.g., sulfonate) to the hexanamide chain to improve aqueous solubility, balancing potency and bioavailability .
- Metabolic shielding : Fluorinate the benzodioxole ring to block CYP450-mediated oxidation, as seen in analogs with extended half-lives .
- Pro-drug design : Mask the isoindole-dione with ester groups to enhance membrane permeability, with enzymatic cleavage releasing the active form .
What experimental controls are critical when evaluating this compound’s stability under physiological conditions?
Q. Advanced
- pH stability assays : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Isoindole-dione moieties degrade rapidly at pH > 8 .
- Light sensitivity : Store samples in amber vials, as benzodioxole derivatives are prone to photoisomerization .
- Redox stability : Add antioxidants (e.g., ascorbic acid) to cell culture media to prevent thiol-mediated adduct formation .
How can researchers validate target engagement in complex biological systems?
Q. Advanced
- Photoaffinity labeling : Incorporate a diazirine group into the hexanamide chain to crosslink with PPO in situ, followed by pull-down assays and MS identification .
- Cellular thermal shift assays (CETSA) : Heat-treat lysates to assess stabilization of PPO upon compound binding .
- CRISPR knockout : Use PPO-deficient cell lines to confirm on-target effects vs. off-target cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
